molecular formula C19H20N4O2S B5645021 N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5645021
M. Wt: 368.5 g/mol
InChI Key: QRIQOECNNWUCJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazine derivatives involves multiple steps, including the reaction of acid chlorides with amines, Curtius rearrangement, and cyclization processes. These methods have been applied to synthesize compounds with antimicrobial activity and to explore novel organic reactions (El-Mariah, Hosny, & Deeb, 2006). Another approach involves the use of thiourea in reactions that include ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, showcasing the versatility in synthetic methodologies for such complex molecules (Ledenyova et al., 2018).

Molecular Structure Analysis

The analysis of the molecular structure is crucial for understanding the reactivity and properties of the compound. Techniques such as X-ray diffraction and density functional theory (DFT) studies have been used to determine the conformation and crystal structure of related compounds. These studies reveal the planarity of the pyrimidine ring system and the orientation of substituents, which are essential for predicting reactivity and interaction with biological targets (Qin et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide and its derivatives can include cyclization, alkylation, and reactions with various reagents to form heterocyclic systems. These reactions are fundamental for the synthesis of new compounds with potential biological activities. The ability to undergo specific chemical transformations is indicative of the compound's reactivity and potential utility in synthesizing novel molecules (Youssef et al., 2011).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystal structure, are vital for its characterization and application. Techniques like NMR, IR spectroscopy, and X-ray crystallography provide detailed information on the compound's structure, which in turn influences its physical properties. These properties are critical for determining the compound's suitability for specific applications and for developing proper handling and storage protocols (Deng et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for understanding the compound's potential applications and safety. Studies focusing on the synthesis and reactivity of related compounds provide insights into the mechanisms of reactions and the formation of new chemical bonds, contributing to the development of novel synthetic strategies and materials (Sheikhi-Mohammareh et al., 2023).

properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-6-17-21-16(13-26-17)19(25)20-11-12-23-18(24)10-9-15(22-23)14-7-4-3-5-8-14/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIQOECNNWUCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

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